molecular formula C9H16O2 B2644523 (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid CAS No. 2248201-63-8

(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid

Cat. No. B2644523
CAS RN: 2248201-63-8
M. Wt: 156.225
InChI Key: URPUGOPIDYZVGG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid, also known as CPDMB, is a chemical compound that belongs to the family of carboxylic acids. It is a chiral molecule, meaning it has a non-superimposable mirror image. CPDMB is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is not fully understood. However, it is believed to act as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It may also have potential therapeutic effects due to its chiral nature.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid are not well documented. However, it is believed to have potential therapeutic effects due to its chiral nature. It may also have potential toxic effects, but further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

One of the advantages of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is its chiral nature, which makes it a useful building block in the synthesis of various pharmaceuticals and agrochemicals. It is also relatively easy to synthesize using various methods. However, one of the limitations of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is its cost, as it can be expensive to produce high enantiomeric purity. It may also have potential toxic effects, which can limit its use in certain applications.

Future Directions

There are various future directions for (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid's potential therapeutic effects, particularly in the treatment of cancer, Alzheimer's disease, and diabetes. Further research is also needed to determine the potential toxic effects of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid and its safety for use in various applications.
Conclusion
In conclusion, (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has potential therapeutic effects due to its chiral nature and has been studied for its potential use in the treatment of various diseases. (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid has advantages and limitations for lab experiments and various future directions for research. Further research is needed to fully understand the mechanism of action and potential toxic effects of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid.

Synthesis Methods

(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid can be synthesized using various methods, including asymmetric synthesis, enzymatic resolution, and chemical synthesis. One of the most commonly used methods is asymmetric synthesis, which involves the use of chiral catalysts to selectively produce one enantiomer of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid. Enzymatic resolution is another method that involves the use of enzymes to separate the enantiomers of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid. Chemical synthesis is also used to produce (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid, but it is less commonly used due to the difficulty in obtaining high enantiomeric purity.

Scientific Research Applications

(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid has various scientific research applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been studied for its potential use as a chiral building block in the synthesis of new drugs.

properties

IUPAC Name

(2S)-3-cyclopropyl-2,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(8(10)11)9(2,3)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPUGOPIDYZVGG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid

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